molecular formula C20H28N2S2 B14276195 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- CAS No. 156903-56-9

1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)-

Cat. No.: B14276195
CAS No.: 156903-56-9
M. Wt: 360.6 g/mol
InChI Key: BBDKVVMJQKBNKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- typically involves the reaction of 1,2-dicyanobenzene with hexylthiol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The hexylthio groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- involves its interaction with specific molecular targets and pathways. The hexylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- can be compared with other similar compounds, such as:

The presence of hexylthio groups in 1,2-Benzenedicarbonitrile, 4,5-bis(hexylthio)- makes it unique, providing distinct chemical properties and expanding its range of applications.

Properties

CAS No.

156903-56-9

Molecular Formula

C20H28N2S2

Molecular Weight

360.6 g/mol

IUPAC Name

4,5-bis(hexylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H28N2S2/c1-3-5-7-9-11-23-19-13-17(15-21)18(16-22)14-20(19)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

BBDKVVMJQKBNKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C=C(C(=C1)C#N)C#N)SCCCCCC

Origin of Product

United States

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